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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzamide
CAS No.: 353278-57-6
Cat. No.: B2498784
Get Quote
. J

Part 1: Executive Summary & Physicochemical
Context[1]

2-Bromo-4-methoxybenzamide (CAS: 115437-08-6) is a halogenated benzamide derivative
frequently utilized as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP)
inhibitors and other heterocyclic pharmaceutical agents. Its solubility profile is governed by the
interplay between its polar amide functionality and its lipophilic halogen/methoxy substituents.

While specific gravimetric solubility data for this compound is sparse in public literature, its
behavior can be accurately predicted and managed through structure-property relationships
(SPR) derived from homologous benzamides (e.g., m-methoxybenzamide).

Physicochemical Snapshot
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Property Value | Description Impact on Solubility

Moderate MW facilitates

Molecular Weight 230.06 g/mol ] o )
dissolution in organic solvents.
Moderately lipophilic. Prefers
LogP (Predicted) ~1.56 organic phases over aqueous
media.
] Capable of H-bonding with
H-Bond Donors 1 (Amide -NH2) )
protic solvents (EtOH, MeOH).
] Enhances solubility in polar
H-Bond Acceptors 2 (Amide C=0, -OCHs) ]
aprotic solvents (DMSO).
High lattice energy often
Physical State Solid (Crystalline) requires heat or high-dielectric

solvents.

Part 2: Solubility Landscape

The following solubility assessment is based on the compound's dielectric requirements and

structural analogs.

High Solubility Solvents (Primary Vehicles)

¢ Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):
o Solubility: High (>30 mg/mL estimated).
o Application: Ideal for preparing stock solutions for biological assays or chemical reactions.
o Mechanism: The high dielectric constants of DMSO (

) and DMF (

) disrupt the intermolecular hydrogen bonding of the benzamide crystal lattice, effectively
solvating the polar amide group.

Moderate Solubility Solvents (Process Solvents)
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» Alcohols (Methanol, Ethanol):
o Solubility: Moderate (1-10 mg/mL). Likely requires heating for saturation.
o Application: Recrystallization and transfers.

o Note: The presence of the bromine atom increases lipophilicity compared to simple
benzamide, potentially reducing solubility in cold methanol.

e Chlorinated Solvents (Dichloromethane - DCM, Chloroform):
o Solubility: Moderate to Good.
o Application: Extraction and chromatography.

o Mechanism: Good interaction with the aromatic ring and the methoxy group; less effective
at solvating the amide protons compared to DMSO.

Low Solubility | Anti-Solvents

o Water:
o Solubility: Very Low (<0.5 mg/mL).
o Application: Anti-solvent for precipitation.

o Mechanism: The hydrophobic bromine and methoxy groups, combined with the aromatic
ring, dominate the solvation energetics, preventing water from breaking the crystal lattice
despite the amide group.

 Aliphatic Hydrocarbons (Hexanes, Heptane):
o Solubility: Negligible.
o Application: Washing filter cakes to remove non-polar impurities.

Part 3: Mechanistic Insights (Structure-Property
Relationships)
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To understand why 2-Bromo-4-methoxybenzamide behaves this way, we must look at the
competing forces on the molecule.

The "Push-Pull" Solvation Effect

e The Anchor (Amide Group): The

group is highly polar.[1] It seeks solvents that can donate or accept hydrogen bonds. This is
why DMSO (strong acceptor) and Ethanol (donor/acceptor) work well.

e The Shield (Bromine & Methoxy):

o The Bromine atom at the ortho position creates steric bulk and increases lipophilicity
(hydrophobicity).

o The Methoxy group is weakly polar but largely lipophilic.

o Together, these substituents shield the molecule from dissolving in water, pushing the
equilibrium toward organic solvents.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended
application.
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Figure 1: Solvent selection decision tree based on experimental intent.

Part 4: Experimental Protocols

As exact literature values are rare, the following protocols allow you to empirically determine
the solubility limits and purify the compound.

Protocol A: Rapid Solubility Screening (Visual Method)

Use this to validate solubility before committing valuable material.
Materials:

e 10 mg of 2-Bromo-4-methoxybenzamide per vial.

e Solvents: DMSO, Methanol, DCM, Toluene, Water.

e Glass vials (4 mL) with screw caps.
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Procedure:

Weighing: Place 10 mg of solid into 5 separate vials.

Initial Addition: Add 100 pL of solvent to the respective vial (Target: 100 mg/mL).

Observation: Vortex for 30 seconds.

o Clear solution? Solubility > 100 mg/mL.

o Cloudy/Solid remains? Proceed to step 4.

Dilution: Add solvent in 100 uL increments, vortexing between additions, until total volume is
1 mL (Target: 10 mg/mL).

Thermal Stress: If solid remains at 1 mL, heat to 40°C (water bath) and observe.
o Dissolves on heat? Suitable for recrystallization.

o Remains solid? Poor solvent (Anti-solvent candidate).

Protocol B: Recrystallization (Purification)

Based on standard protocols for halogenated benzamides.

Objective: Purify crude 2-Bromo-4-methoxybenzamide. Solvent System: Ethanol/\Water
(Solvent/Anti-solvent).

e Dissolution: Place crude solid in a flask. Add minimum amount of absolute ethanol while
heating to reflux (approx. 78°C). Add ethanol slowly until the solid just disappears.

« Filtration (Optional): If insoluble particles remain (dust, inorganic salts), filter the hot solution
through a pre-warmed glass frit.

¢ Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness)
persists.

 Clarification: Add one drop of ethanol to clear the solution.
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o Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath
(0-4°C) for 1 hour.

o Collection: Filter the crystals via vacuum filtration. Wash with cold 1:1 Ethanol/Water mixture.

e Drying: Dry under vacuum at 40°C to remove residual solvent.

Part 5: References

» National Center for Biotechnology Information. (2025). PubChem Compound Summary for
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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o To cite this document: BenchChem. [Technical Guide: Solubility Profile & Handling of 2-
Bromo-4-methoxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b2498784/docs#technical-guide-solubility-profile-
handling-of-2-bromo-4-methoxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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